
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine is a peptide composed of five amino acids: tyrosine, serine, glycine, phenylalanine, and leucine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin-like compounds.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis, structure, and reactivity.
Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this compound are investigated for their potential therapeutic applications, including drug delivery and as bioactive agents.
Industry: In the pharmaceutical and biotechnology industries, this peptide is used in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, the tyrosine residue can be phosphorylated by kinases, leading to the activation of downstream signaling pathways. The serine and glycine residues may contribute to the peptide’s structural stability and interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: An amino acid that serves as a precursor to neurotransmitters like dopamine and norepinephrine.
L-Phenylalanine: Another amino acid that is a precursor to tyrosine and has roles in protein synthesis.
L-Leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.
Uniqueness
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of both aromatic (tyrosine and phenylalanine) and aliphatic (leucine) residues, along with the small glycine and polar serine, allows for diverse interactions and reactivity.
Propiedades
Número CAS |
63480-71-7 |
|---|---|
Fórmula molecular |
C29H39N5O8 |
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O8/c1-17(2)12-23(29(41)42)33-28(40)22(14-18-6-4-3-5-7-18)32-25(37)15-31-27(39)24(16-35)34-26(38)21(30)13-19-8-10-20(36)11-9-19/h3-11,17,21-24,35-36H,12-16,30H2,1-2H3,(H,31,39)(H,32,37)(H,33,40)(H,34,38)(H,41,42)/t21-,22-,23-,24-/m0/s1 |
Clave InChI |
LNSNOYBUEMGYTQ-ZJZGAYNASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


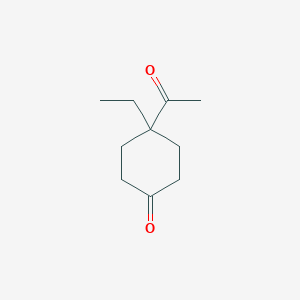
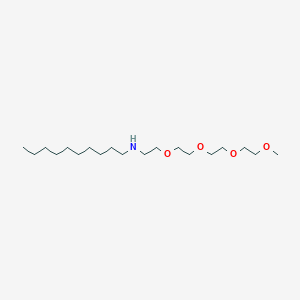



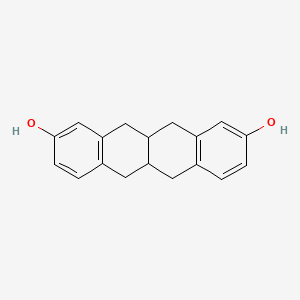

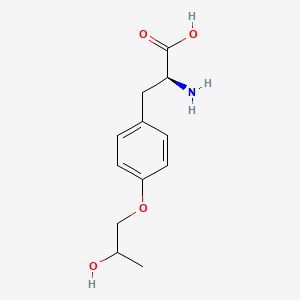
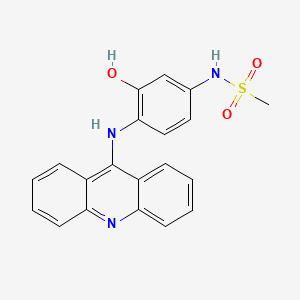
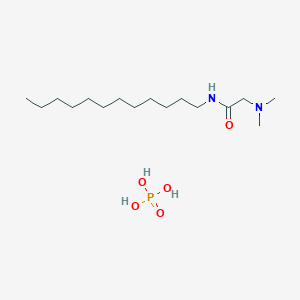

![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

